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molecular formula C13H20O3 B8411391 1-Methyl-4-oxo-5-pentylcyclopent-2-EN-1-YL acetate CAS No. 90428-63-0

1-Methyl-4-oxo-5-pentylcyclopent-2-EN-1-YL acetate

Cat. No. B8411391
M. Wt: 224.30 g/mol
InChI Key: YZWFCEBQLPOTMV-UHFFFAOYSA-N
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Patent
US04729953

Procedure details

Into the same flask as used in Example 1, dl-3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone (18.2 g), triethylamine (0.1 g) and acetic anhydride (36 g) were charged, and the resultant mixture was stirred at 60°-80° C. for 3 hours. After completion of the reaction, the reaction mixture was subjected to the same work-up as in Example 1 to give 21.9 g of dl-3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone. Yield, 98%. B.P., 100°-110° C./0.1-0.3 mmHg).
Name
3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:13])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(N(CC)CC)C>[C:14]([O:1][C:2]1([CH3:13])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:16])[CH3:15]

Inputs

Step One
Name
3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone
Quantity
18.2 g
Type
reactant
Smiles
OC1(C(C(C=C1)=O)CCCCC)C
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.1 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1(C(C(C=C1)=O)CCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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